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Compound of Interest

Compound Name: (S)-Ru(OAc)2(H8-BINAP)

Cat. No.: B049239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding in

Ruthenium(II) complexes featuring the H8-BINAP ligand, with a particular focus on the well-

characterized diacetate complex, Ru(OAc)₂(H₈-BINAP). These complexes are of significant

interest due to their high efficiency and enantioselectivity in asymmetric hydrogenation

reactions, a critical process in the synthesis of chiral pharmaceuticals and other fine chemicals.

Core Structural Features and Bonding
The coordination geometry of Ru(II) in H₈-BINAP complexes is typically octahedral. The

ruthenium center is chelated by the bidentate H₈-BINAP phosphine ligand and coordinated by

two ancillary ligands, which are commonly acetate groups in the widely used catalyst,

Ru(OAc)₂(H₈-BINAP).

The H₈-BINAP ligand, a partially hydrogenated derivative of BINAP (2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl), plays a crucial role in establishing the chiral

environment around the ruthenium atom. The C₂ axial chirality of the binaphthyl backbone,

coupled with the steric bulk of the diphenylphosphino groups, creates a well-defined chiral

pocket that dictates the stereochemical outcome of catalytic reactions.

Key Bonding Parameters:
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X-ray crystallographic studies of (S)-Ru(OAc)₂(H₈-BINAP) have provided valuable insights into

its solid-state structure.[1] The key structural feature is the distorted octahedral coordination

around the ruthenium atom.

Parameter Value

Coordination Geometry Octahedral

Ru-P Bond Length 2.28–2.31 Å[1]

Ligand Description

H₈-BINAP Bidentate phosphine

Acetate (OAc) Monodentate carboxylate

Note: A complete table of bond lengths and angles would require access to the full

crystallographic information file (CIF) from the original publication, which is not publicly

available in the immediate search results.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the

structure and purity of Ru(H₈-BINAP) complexes in solution.
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Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Assignment

³¹P ~52.1 Doublet ~28 Hz

Phosphorus

atoms of the H₈-

BINAP ligand[1]

¹H 7.2–7.6 Multiplet -

Aromatic protons

(phenyl groups of

H₈-BINAP)[1]

¹H 2.5–3.0 Multiplet -

Methylene

protons

(octahydro-

binaphthyl

backbone)[1]

Elemental Analysis:

For C₄₈H₄₆O₄P₂Ru:

Calculated: C, 62.1%; H, 5.3%; P, 7.1%[1]

Found: C, 61.8%; H, 5.4%; P, 7.0%[1]

Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of Ru(H₈-

BINAP) complexes. The following are generalized procedures based on common synthetic

routes for related Ru-BINAP complexes.

Synthesis of Ru(OAc)₂(H₈-BINAP)
A common method for the synthesis of Ru(OAc)₂(H₈-BINAP) involves the reaction of a suitable

ruthenium precursor with the H₈-BINAP ligand in the presence of an acetate source.

Materials:

[Ru(p-cymene)Cl₂]₂
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(S)- or (R)-H₈-BINAP

Sodium Acetate (NaOAc)

Toluene

Ethanol

Procedure:

A mixture of [Ru(p-cymene)Cl₂]₂ and the corresponding enantiomer of H₈-BINAP are

dissolved in toluene under an inert atmosphere (e.g., argon or nitrogen).

The solution is heated to reflux for a specified period, typically several hours, to form the

intermediate complex [RuCl₂(H₈-BINAP)(p-cymene)].

After cooling, the solvent is removed under reduced pressure.

The resulting solid is then dissolved in a suitable solvent such as ethanol, and a solution of

sodium acetate in ethanol is added.

The reaction mixture is heated to reflux to facilitate the exchange of the chloride ligands for

acetate ligands.

Upon completion of the reaction, the mixture is cooled, and the product is isolated by

filtration or crystallization.

The solid product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and

dried under vacuum.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: A sample of the complex is dissolved in a deuterated solvent (e.g., CDCl₃) in an

NMR tube under an inert atmosphere. The ³¹P{¹H} NMR spectrum is acquired on a standard

NMR spectrometer.
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¹H NMR: The ¹H NMR spectrum is acquired from the same sample to confirm the presence

of the aromatic and aliphatic protons of the ligands.

X-ray Crystallography:

Single crystals of the Ru(H₈-BINAP) complex suitable for X-ray diffraction are grown,

typically by slow evaporation of a saturated solution or by vapor diffusion.

A suitable crystal is mounted on a goniometer head.

X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα radiation).

The collected data is processed, and the crystal structure is solved and refined using

appropriate software packages.

Visualizations
Coordination Environment of Ru(H₈-BINAP)
Complexes```dot
// Center node Ru [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Ligand nodes P1 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="P",

fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3

[label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Ligand structure nodes H8BINAP [label="H8-BINAP Backbone", shape=box, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"]; Ac1 [label="Acetate 1", shape=box, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2 [label="Acetate 2", shape=box, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ru -> P1; Ru -> P2; Ru -> O1; Ru -> O3;

P1 -> H8BINAP [style=dashed]; P2 -> H8BINAP [style=dashed]; O1 -> Ac1 [style=dashed]; O2

-> Ac1 [style=dashed]; O3 -> Ac2 [style=dashed]; O4 -> Ac2 [style=dashed];
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{rank=same; P1; P2; O1; O3;} }

Caption: Workflow for Ru(H8-BINAP) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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